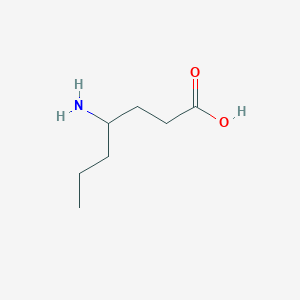

4-Aminoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminoheptanoic acid is a non-proteinogenic amino acid that is also known as aminocaproic acid. It is an organic compound that has a molecular formula of C6H13NO2. It is used in various scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Enzyme Interaction and Inhibition

4-Aminoheptanoic acid and its analogues have been studied for their interactions with various enzymes. For instance, 4-Aminohex-5-ynoic acid, a related compound, inhibits bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner. This inhibition involves the generation of a reactive alkylating agent in the enzyme's active site (Jung et al., 1978). Additionally, enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase, such as 4-aminohex-5-ynoic acid, have demonstrated mechanistic features of the inhibition of ornithine aminotransferase, with correlations to in vivo activity (Jung & Seiler, 1978).

Synthesis and Structural Studies

Research has also been conducted on the synthesis of various amino acids related to 4-aminoheptanoic acid. For example, enantiopure derivatives of 4-amino-5-hydroxyheptanoic acid have been prepared from L-glutamic acid. These derivatives have applications in chemical synthesis, particularly in creating specific amino acid configurations (Andrés et al., 2003). Similarly, the synthesis of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a component of perthamides C and D, has been reported, contributing to the understanding of the structure of these compounds (Sepe et al., 2010).

Bioplastic Production

In the field of bioplastics, 4-aminoheptanoic acid and its variants have been explored as potential monomers. A study showed the artificial construction of a carbon-chain-extension cycle in Escherichia coli for the production of nonnatural straight-chain amino acids, including 7-aminoheptanoate. This approach is significant for the synthesis of polymeric bioplastics (Cheng et al., 2019).

Diffusion Coefficients Study

Research on the binary diffusion coefficients of aqueous solutions of straight-chain amino acids, including 7-aminoheptanoic acid, has been conducted. This study provides insights into the effect of amino and carboxylic acid groups' position on the values of diffusion coefficients, which is crucial in understanding the physical properties of these amino acids (Yui et al., 2013).

Propiedades

IUPAC Name |

4-aminoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-6(8)4-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSZVAMHOHOBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

![3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2964457.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)

![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)

![3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964464.png)